(E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C11H18N2O4 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hemostatic Activity
Research on derivatives of 4-oxobut-2-enoic acid, including those structurally related to (E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid, has shown compounds with significant hemostatic activity, highlighting a potential for developing new treatments to manage bleeding. These compounds were found to possess a high hemostatic activity alongside low acute toxicity, offering insights into their structure-pharmacological effect relationship (Pulina et al., 2017).
Crystal Structure Analysis
A detailed crystal structure analysis of a closely related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been conducted, which contributes to the understanding of molecular conformations and interactions. This research is pivotal for the design of novel compounds with enhanced biological activity, as the conformation and dihedral angles play a crucial role in their pharmacological profile (Faizi et al., 2016).
Synthesis of Heterocycles
The ability of 4-oxobut-2-enoic acid derivatives to undergo heterocyclization has been explored, leading to the production of compounds with potential therapeutic applications. This includes the synthesis of 4,5-dihydrobenzo[e][1,4]oxazepin-3(1H)-ones, showcasing the versatility of these derivatives in generating pharmacologically relevant molecules (Kolotova et al., 1998).
Anticancer Activity
Novel N-maleanilinic acid derivatives structurally similar to this compound have been synthesized and assessed for their cytotoxicity against various carcinoma cells. These derivatives demonstrate significant efficacy, especially against Hepatocellular carcinoma, suggesting potential applications in cancer treatment (Zayed et al., 2019).
Antagonism of Platelet Aggregation
Research on piperazinyl glutamate pyridines, sharing a functional group with the compound , has uncovered their role as potent P2Y12 antagonists. These findings indicate applications in the prevention of thrombosis, highlighting the compound's potential in cardiovascular disease management (Parlow et al., 2010).
Antineoplastic Differentiation Activity
Piperazine derivatives of butyric acid, which are chemically related, have shown differentiation activity and growth inhibition in human leukemic cells. This suggests a pathway for the development of new antineoplastic agents leveraging the properties of these derivatives (Gillet et al., 1997).
Properties
IUPAC Name |
(E)-4-[4-(2-methoxyethyl)piperazin-1-yl]-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-17-9-8-12-4-6-13(7-5-12)10(14)2-3-11(15)16/h2-3H,4-9H2,1H3,(H,15,16)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQLFBIAKXPJBA-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CCN(CC1)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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